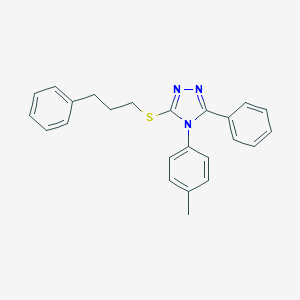
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is known for its diverse biological activities and has been the subject of extensive research in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide typically involves multiple steps. One common synthetic route starts with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide. This intermediate is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide, which undergoes cyclization to yield 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. The final step involves the alkylation of this thiol compound using 3-phenylpropyl bromide under alkaline conditions to obtain the desired product .
Chemical Reactions Analysis
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using hydrogen peroxide in acetic acid to form sulfinyl and sulfonyl derivatives. The oxidation reaction can be carried out under microwave activation or convection heating, with microwave activation providing higher yields and shorter reaction times . Common reagents used in these reactions include cesium carbonate and sodium borohydride .
Scientific Research Applications
This compound has been extensively studied for its biological activities. It exhibits cytotoxic properties against different cell lines, making it a potential candidate for anticancer research. Additionally, it has shown antibacterial, antifungal, anti-HIV, and anti-inflammatory activities . These properties make it a valuable compound in the fields of medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide involves its interaction with various molecular targets and pathways. The compound’s triazole ring is known to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide can be compared with other triazole derivatives, such as 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol and 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole. These compounds share similar structural features but differ in their substituents and biological activities. The presence of the 3-phenylpropylsulfanyl group in this compound contributes to its unique biological properties, distinguishing it from other triazole derivatives .
Properties
Molecular Formula |
C24H23N3S |
|---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
4-(4-methylphenyl)-3-phenyl-5-(3-phenylpropylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C24H23N3S/c1-19-14-16-22(17-15-19)27-23(21-12-6-3-7-13-21)25-26-24(27)28-18-8-11-20-9-4-2-5-10-20/h2-7,9-10,12-17H,8,11,18H2,1H3 |
InChI Key |
ZTWFLCWCLVLXTC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCCCC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCCCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















